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Compound of Interest

Compound Name:
2-Fluoro-5-(morpholine-4-

carbonyl)phenylboronic acid

Cat. No.: B1531000 Get Quote

An In-Depth Technical Guide to 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic Acid: A

Keystone Building Block in Modern Drug Discovery

Abstract
2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid is a highly functionalized synthetic

building block of significant interest to researchers in medicinal chemistry and drug

development. Its unique tripartite structure, featuring a reactive boronic acid, an electron-

withdrawing fluorine atom, and a solubilizing morpholine amide moiety, makes it an

exceptionally valuable reagent. This guide provides a comprehensive overview of its

physicochemical properties, strategic applications in drug discovery—particularly as a

component in protein degraders—and practical methodologies for its use. By explaining the

causal relationships behind its molecular design and experimental utility, this document serves

as a technical resource for scientists aiming to leverage this compound for the synthesis of

novel therapeutics.

Physicochemical Characterization and Molecular
Rationale
The utility of any chemical building block is defined by its physical and chemical properties. 2-
Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid has been specifically designed to

balance reactivity, stability, and desirable pharmacokinetic characteristics.
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Core Properties
A summary of the essential quantitative data for this compound is presented below for quick

reference.

Property Value Source(s)

Molecular Weight 253.03 g/mol [1][2][3]

Molecular Formula C₁₁H₁₃BFNO₄ [1][2][4]

CAS Number 1072951-41-7 [1][2][4][5]

Typical Purity ≥97% [2][3][4]

Appearance White to off-white solid [6]

Storage Conditions 2-8°C, sealed in dry conditions [1][4]

Topological Polar Surface Area

(TPSA)
70 Å² [1]

LogP (calculated) -1.0221 [1]

Deconstruction of the Molecular Architecture
The power of this reagent lies in the synergistic contribution of its three key functional groups:

The Phenylboronic Acid Moiety: This group is the reactive center for palladium-catalyzed

cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[7] This reaction is a

cornerstone of modern medicinal chemistry, enabling the efficient formation of carbon-carbon

bonds to construct complex biaryl systems, which are common motifs in drug candidates.[7]

The boronic acid provides a stable, yet sufficiently reactive, handle for predictable and high-

yield synthetic transformations.

The Fluorine Atom: The placement of a fluorine atom ortho to the boronic acid is a deliberate

strategic choice. Fluorine is a bioisostere of a hydrogen atom but possesses high

electronegativity. Its presence can significantly modulate the electronic properties of the

aromatic ring, influencing the compound's pKa and reactivity. From a drug development
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perspective, strategic fluorination is a well-established technique to enhance metabolic

stability, improve binding affinity to target proteins, and increase membrane permeability.[7]

The Morpholine-4-carbonyl Group: The morpholine ring is a privileged structure in medicinal

chemistry, particularly for central nervous system (CNS) drug discovery.[8] Its inclusion here

serves several purposes. Firstly, the morpholine group often improves aqueous solubility and

overall pharmacokinetic properties. Secondly, the amide linkage provides a rigid

conformational constraint while the morpholine ring itself can participate in crucial hydrogen

bonding interactions within a protein's active site. This makes the entire substituent not just a

solubilizing tail, but a potential pharmacophore that contributes directly to biological activity.

[8]

Strategic Application in Drug Discovery
While broadly applicable, 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid is

particularly valuable as a "Protein Degrader Building Block".[2] This positions it at the forefront

of targeted protein degradation, a revolutionary therapeutic modality.

Role in Targeted Protein Degradation (e.g., PROTACs)
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the

degradation of specific target proteins. They consist of two ligands—one that binds the target

protein and one that recruits an E3 ubiquitin ligase—connected by a chemical linker. This

building block is ideally suited for incorporation into the E3 ligase-binding portion or the linker of

a PROTAC.

The diagram below illustrates the general workflow of PROTAC-mediated protein degradation

and highlights where a building block such as this would be integrated.
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Caption: Integration of the building block into a PROTAC synthesis workflow.

The causality is clear: the boronic acid enables a robust Suzuki coupling to construct the E3

ligase ligand, while the fluoro-morpholine portion imparts favorable physicochemical properties

essential for the final PROTAC molecule's efficacy and cell permeability.

Synthetic Considerations and Methodologies
A deep understanding of a building block requires knowledge of its synthesis. While proprietary

methods may vary, a plausible and logical synthetic route can be designed based on

established organometallic chemistry principles.

Retrosynthetic Analysis and Proposed Workflow
A logical approach to synthesizing this molecule involves three key transformations:
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Amidation: Formation of the amide bond between a suitable benzoic acid derivative and

morpholine.

Directed Ortho-Metalation (DoM): A powerful strategy where an existing functional group

directs deprotonation to an adjacent position.

Borylation: Trapping the resulting aryl anion with a boron electrophile to form the boronic acid

(or a boronate ester precursor).

The following diagram outlines this proposed synthetic pathway.
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Caption: A plausible synthetic workflow for the target molecule.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1531000?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1531000?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Example Protocol: Miyaura Borylation
The borylation step is critical. The following is a representative, self-validating protocol for

converting an aryl halide (like the brominated intermediate shown above) to a boronate ester,

which is then hydrolyzed to the final boronic acid. The rationale for each step is included to

ensure trustworthiness and reproducibility.

Objective: To install a boronate ester group onto the (4-Bromo-3-fluorophenyl)

(morpholino)methanone intermediate.

Materials:

(4-Bromo-3-fluorophenyl)(morpholino)methanone (1.0 eq)

Bis(pinacolato)diboron (B₂pin₂) (1.1 eq)

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

Potassium Acetate (KOAc) (3.0 eq)

Anhydrous 1,4-Dioxane

Procedure:

Inert Atmosphere: To a flame-dried round-bottom flask, add the aryl bromide, B₂pin₂,

Pd(dppf)Cl₂, and KOAc.

Causality: This reaction is sensitive to oxygen and moisture. An inert atmosphere

(Nitrogen or Argon) is crucial to prevent catalyst degradation and unwanted side reactions.

Solvent Addition: Evacuate and backfill the flask with an inert gas three times. Add

anhydrous dioxane via syringe.

Causality: Dioxane is an excellent solvent for this reaction, and using an anhydrous grade

is essential to prevent premature hydrolysis of the boronate ester and B₂pin₂.

Reaction: Stir the mixture at 80-90 °C and monitor by TLC or LC-MS until the starting

material is consumed (typically 4-12 hours).
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Causality: Heat is required to drive the catalytic cycle. KOAc acts as the base necessary

for the transmetalation step. Monitoring ensures the reaction is stopped at completion,

preventing byproduct formation.

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a

pad of Celite to remove palladium residues.

Causality: Celite filtration is a standard and effective method for removing heterogeneous

catalyst residues.

Purification (Boronate Ester): Concentrate the filtrate and purify the crude product by column

chromatography on silica gel.

Hydrolysis to Boronic Acid: Dissolve the purified boronate ester in a solvent mixture (e.g.,

THF/water). Add an acid (e.g., 1M HCl) and stir vigorously until cleavage is complete

(monitored by LC-MS).

Causality: The pinacol ester is a protecting group for the boronic acid. Acidic hydrolysis is

the standard method for deprotection to yield the final, more polar product.

Final Isolation: Extract the aqueous layer with an organic solvent, dry the combined organic

layers, and concentrate to yield the final product.

Quality Control, Handling, and Storage
To ensure the integrity of experimental results, strict adherence to handling and QC protocols is

mandatory.

Quality Control: The identity and purity of 2-Fluoro-5-(morpholine-4-
carbonyl)phenylboronic acid should be verified upon receipt and periodically thereafter.

Standard analytical techniques include:

¹H and ¹⁹F NMR: To confirm the chemical structure and absence of proton- or fluorine-

containing impurities.

LC-MS: To confirm the molecular weight and assess purity.
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Handling: As with most boronic acids, this compound should be handled in a well-ventilated

area. It is classified as a warning-level hazard, with statements indicating potential for skin,

eye, and respiratory irritation.[4]

Storage: The compound is susceptible to dehydration/trimerization (forming boroxines). It

must be stored sealed in a dry environment at the recommended temperature of 2-8°C to

maintain its reactivity and integrity.[1][4]

Conclusion
2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid is more than a simple chemical

reagent; it is a product of rational molecular design tailored for the challenges of modern drug

discovery. Its combination of a versatile reactive handle, a metabolically stabilizing fluorine

atom, and a pharmacokinetically favorable morpholine amide group makes it a powerful tool for

synthesizing complex molecules. For researchers developing targeted therapies, particularly in

the burgeoning field of protein degradation, this building block offers a reliable and strategic

starting point for innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. chemscene.com [chemscene.com]

2. calpaclab.com [calpaclab.com]

3. Novachemistry-product-info [novachemistry.com]

4. aobchem.com [aobchem.com]

5. 1072951-41-7|(2-Fluoro-5-(morpholine-4-carbonyl)phenyl)boronic acid|BLD Pharm
[bldpharm.com]

6. 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid [cymitquimica.com]

7. nbinno.com [nbinno.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.aobchem.com/2-fluoro-5-morpholine-4-carbonyl-phenylboronic-acid.html
https://www.chemscene.com/1072951-41-7.html
https://www.aobchem.com/2-fluoro-5-morpholine-4-carbonyl-phenylboronic-acid.html
https://www.benchchem.com/product/b1531000?utm_src=pdf-body
https://www.benchchem.com/product/b1531000?utm_src=pdf-custom-synthesis
https://www.chemscene.com/1072951-41-7.html
https://www.calpaclab.com/2-fluoro-5-morpholine-4-carbonyl-phenylboronic-acid-min-97-1-gram/ala-f179222-1g
https://www.novachemistry.com/index.php/Index/product_info/pid/191830
https://www.aobchem.com/2-fluoro-5-morpholine-4-carbonyl-phenylboronic-acid.html
https://www.bldpharm.com/products/1072951-41-7.html
https://www.bldpharm.com/products/1072951-41-7.html
https://cymitquimica.com/it/prodotti/IN-DA003BN4/1072951-41-7/2-fluoro-5-morpholine-4-carbonylphenylboronic-acid/
https://www.nbinno.com/article/pharmaceutical-intermediates/boronic-acids-in-pharmaceutical-discovery-synthesis-kz
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1531000?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


8. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid
molecular weight]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1531000#2-fluoro-5-morpholine-4-carbonyl-
phenylboronic-acid-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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